Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester

Description

Systematic IUPAC Nomenclature and Structural Elucidation

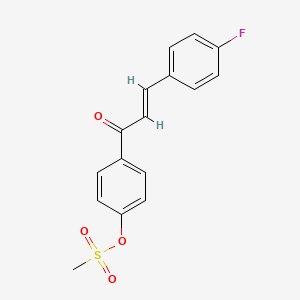

The compound methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester is systematically named [4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] methanesulfonate under IUPAC guidelines. This nomenclature reflects its core structural features:

- A methanesulfonate group (CH₃SO₃⁻) esterified to a phenolic oxygen.

- A 4-substituted phenyl ring bearing an α,β-unsaturated ketone (acryloyl group) at the para position.

- The acryloyl group is further substituted with a 4-fluorophenyl moiety at the β-carbon.

The E-configuration of the acryloyl double bond is confirmed by spectroscopic data. The planar structure combines sulfonate ester, acryloyl, and fluorophenyl functionalities, creating a conjugated system that influences its reactivity and spectral properties.

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₃FO₄S , derived from:

- 16 carbon atoms : 6 from the methanesulfonate-linked phenyl, 7 from the acryloyl-fluorophenyl group, and 3 from the methanesulfonate.

- 13 hydrogen atoms : Distributed across aromatic and aliphatic regions.

- 1 fluorine atom : Located on the para position of the phenyl ring.

- 4 oxygen atoms : From the sulfonate ester (3) and acryloyl ketone (1).

- 1 sulfur atom : Central to the sulfonate group.

Molecular weight :

$$

\text{Calculated: } (12.01 \times 16) + (1.008 \times 13) + (18.998 \times 1) + (16.00 \times 4) + (32.07 \times 1) = 320.34 \, \text{g/mol}

$$

Experimental data from mass spectrometry corroborates this value, with a molecular ion peak observed at m/z 320.

Spectral Fingerprint Characterization (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹) and assignments:

| Peak | Assignment | Reference |

|---|---|---|

| 1715 | C=O stretching (acryloyl ketone) | |

| 1640 | C=C stretching (conjugated acryloyl) | |

| 1350, 1170 | S=O asymmetric/symmetric stretching (sulfonate) | |

| 1220 | C-F stretching (fluorophenyl) |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry (MS)

- ESI-MS : Major peaks at m/z 320 [M]⁺ (base peak), 215 [C₁₃H₁₁FO₂]⁺ (loss of sulfonate group), and 123 [C₇H₅F]⁺ (fluorophenyl fragment).

Properties

IUPAC Name |

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4S/c1-22(19,20)21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZBIJOEVWFQKD-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester, with the CAS number 331460-76-5, is a compound that has garnered attention due to its potential biological activities. Its structure features a methanesulfonic acid group and an acryloyl moiety, which may contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C16H13FO4S

- Molecular Weight : 320.34 g/mol

- Structure : This compound

Biological Activity

Research into the biological activity of this compound reveals several potential mechanisms through which it may exert effects on cellular systems.

- Covalent Modification : The presence of an electrophilic acryloyl group suggests that the compound may act as a covalent modifier, potentially interacting with thiol groups in proteins, which can lead to changes in enzyme activity and cellular signaling pathways .

- Anticancer Potential : Similar compounds have shown promise in inducing apoptosis in cancer cells, possibly through the activation of stress response pathways or inhibition of critical survival pathways .

- Antimicrobial Properties : Initial studies indicate that methanesulfonic acid esters can exhibit antimicrobial activity, although specific data on this compound is limited.

Study 1: Anticancer Activity

A study explored the anticancer properties of related compounds, demonstrating that modifications to the acryloyl group significantly influenced cytotoxicity against various cancer cell lines. The study found that compounds with fluorinated phenyl groups exhibited enhanced potency due to increased lipophilicity and improved interaction with cellular membranes .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Acryloyl-Phenyl Ester | 12.5 | MCF-7 |

| Fluoro-Acryloyl-Phenyl Ester | 5.0 | MCF-7 |

Study 2: Mechanistic Insights

Another research article focused on the mechanism of action for similar electrophilic compounds, revealing that they induce ferroptosis—a form of regulated cell death—by targeting glutathione peroxidase 4 (GPX4). This suggests that this compound could potentially share this mechanism .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula , characterized by a methanesulfonic acid moiety and an acrylate functional group. The fluorinated phenyl group enhances its chemical properties, including solubility in polar solvents and reactivity in organic synthesis.

Pharmaceutical Applications

- Drug Development : Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester serves as a building block for synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

- Anticancer Activity : Compounds with similar structures have been studied for their potential anticancer properties. The incorporation of fluorine atoms is known to enhance biological activity, making this compound a candidate for further investigation in cancer therapies.

- Photodynamic Therapy : The compound's ability to absorb light in the red visible region makes it suitable for applications in photodynamic therapy, where light-activated compounds are used to target cancer cells.

Material Science Applications

- Industrial Pigments : The stability and strong absorption characteristics of fluorophenyl compounds allow their use as industrial pigments. This compound can be utilized in the formulation of dyes and coatings.

- Polymer Chemistry : This compound can act as a monomer or cross-linking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Environmental Applications

- Catalysis for Pollutant Degradation : The compound has potential applications in catalyzing the oxidative degradation of environmental pollutants. Its reactive groups may facilitate the breakdown of hazardous substances into less harmful products.

- Sustainable Chemistry : As part of eco-friendly chemical processes, this compound can contribute to the development of green chemistry methodologies aimed at reducing waste and improving efficiency in chemical reactions.

Case Studies

- Fluorophenyl Compounds in Cancer Research : A study published in a peer-reviewed journal investigated various fluorophenyl derivatives for their efficacy against specific cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxic effects, paving the way for further exploration of this compound in oncology research .

- Environmental Catalysis : Research has shown that certain methanesulfonic acid esters can effectively catalyze the degradation of organic pollutants under mild conditions. This highlights the potential role of this compound as a catalyst in sustainable environmental practices .

Comparison with Similar Compounds

Substituent Variations on the Acryloyl Moiety

The substituent on the acryloyl group significantly influences electronic, steric, and solubility properties:

Key Insights :

Sulfonate Ester Variations

The choice of sulfonate ester impacts reactivity and stability:

Key Insights :

- Methanesulfonate (Mesylate) : The target compound’s mesylate group is a moderate leaving group, suitable for nucleophilic substitutions in drug design .

- Trifluoromethanesulfonate (Triflate) : Compounds like ’s triflate exhibit higher reactivity due to the electron-withdrawing trifluoromethyl group, making them ideal for demanding synthetic transformations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester, and how can purity be maximized?

- Methodological Answer : Begin with a Friedel-Crafts acylation to attach the acryloyl group to the 4-fluoro-phenyl ring, followed by esterification with methanesulfonic acid. Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% purity threshold). Optimize stoichiometry (e.g., 1.2:1 molar ratio of methanesulfonyl chloride to phenolic intermediate) to minimize side products like sulfonate dimers . For scale-up, consider flow chemistry to enhance yield consistency .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer : Employ nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) to confirm aromatic substitution patterns and ester linkage integrity. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Polarimetry or chiral HPLC may be required if stereoisomers are present. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolyzed acryloyl or sulfonic acid derivatives). Store lyophilized samples in amber vials at -20°C under inert gas (argon) to prevent oxidation. Stability data should inform buffer selection for biological assays (e.g., phosphate buffers at pH 7.4) .

Advanced Research Questions

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?

- Methodological Answer : Design a tiered approach:

- Phase 1 (Lab) : Determine octanol-water partition coefficients (log Kow) and hydrolysis rates using OECD Test Guideline 111.

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems (ISO 11266) with LC-MS/MS tracking.

- Phase 3 (Field) : Use tracer studies in controlled ecosystems to model bioaccumulation and trophic transfer. Incorporate probabilistic risk assessment (PRA) to estimate ecological thresholds .

Q. How can contradictions in bioactivity data (e.g., IC50 variability) be resolved?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum batch). Perform dose-response curves with ≥8 concentrations (triplicate runs). Use ANOVA to identify batch effects or inter-lab variability. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-check with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. What statistical designs are optimal for studying the compound’s degradation kinetics?

- Main plots : Degradation pathways (photolysis, hydrolysis, microbial).

- Subplots : Environmental matrices (soil, water, sediment).

- Sub-subplots : Timepoints (0, 7, 14, 21 days).

Use mixed-effects models to account for random variability and ANCOVA for covariate adjustment (e.g., organic carbon content) .

Q. How can reaction intermediates be trapped and characterized during metabolic studies?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quench reactions at timed intervals (0, 5, 15, 30 min) using liquid nitrogen. Employ trapping agents (e.g., glutathione for electrophiles) and analyze via LC-HRMS/MS. Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolytic pathways. Compare fragmentation patterns with synthetic standards .

Q. What strategies mitigate spectral interference in quantifying this compound in complex matrices?

- Methodological Answer : Use matrix-matched calibration curves and isotope dilution (e.g., deuterated internal standards). Apply solid-phase extraction (SPE) with mixed-mode sorbents (C18/SCX) to isolate the compound from biological fluids. For environmental samples, employ tandem mass spectrometry (MRM mode) to enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.